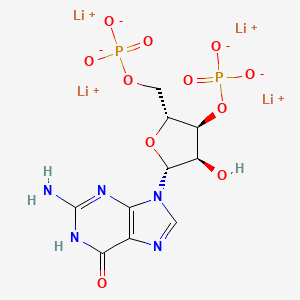

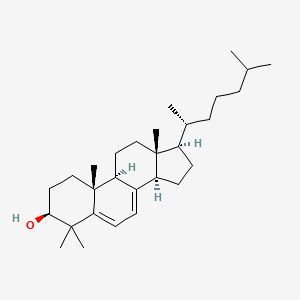

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

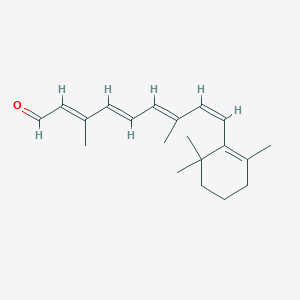

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-, also known as 7-dehydrocholesterol or provitamin D3, is a sterol that plays a crucial role in the biosynthesis of vitamin D3. It is a derivative of cholesterol and is found in the skin of humans and animals. Upon exposure to ultraviolet B (UVB) radiation, it undergoes a photochemical reaction to form vitamin D3, which is essential for calcium homeostasis and bone health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves several steps starting from cholesterol. One common method includes the dehydrogenation of cholesterol using reagents such as selenium dioxide or iodine in the presence of light. The reaction typically occurs under mild conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

Industrial production of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- often involves the extraction and purification from natural sources such as lanolin, which is derived from sheep wool. The extracted compound is then subjected to controlled UVB radiation to produce vitamin D3 on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-ketocholesterol.

Reduction: It can be reduced to form cholesterol.

Substitution: It can undergo substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Reagents such as selenium dioxide or iodine are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Various organic reagents can be used depending on the desired derivative

Major Products Formed

Oxidation: 7-ketocholesterol

Reduction: Cholesterol

Substitution: Various sterol derivatives

Aplicaciones Científicas De Investigación

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of vitamin D3 and other sterol derivatives.

Biology: It serves as a model compound for studying sterol metabolism and function in biological systems.

Medicine: It is crucial in the production of vitamin D3 supplements, which are used to treat and prevent vitamin D deficiency.

Industry: It is used in the cosmetic industry for the production of skincare products that promote vitamin D synthesis

Mecanismo De Acción

The primary mechanism of action of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves its conversion to vitamin D3 upon exposure to UVB radiation. This photochemical reaction occurs in the skin and involves the cleavage of the B-ring of the sterol molecule, forming pre-vitamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is then hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphate homeostasis in the body .

Comparación Con Compuestos Similares

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- can be compared with other similar compounds such as:

Cholesterol: Unlike cholesterol, cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has double bonds at positions 5 and 7, making it a precursor to vitamin D3.

7-ketocholesterol: This is an oxidized form of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- and has different biological activities.

Ergosterol: Found in fungi, ergosterol is a similar sterol that serves as a precursor to vitamin D2

Propiedades

Fórmula molecular |

C29H48O |

|---|---|

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(3S,9S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,14,19-20,22-24,26,30H,8-10,12-13,15-18H2,1-7H3/t20-,22-,23+,24+,26+,28-,29-/m1/s1 |

Clave InChI |

IQFRFFMCXODFGM-SRJXFZCCSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4(C)C)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)

![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)

![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)

![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)